molecular formula C10H17BF2O2 B2769977 2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2243345-24-4

2-(3,3-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2769977
CAS No.: 2243345-24-4
M. Wt: 218.05
InChI Key: HLEWVHJFQCEWNE-UHFFFAOYSA-N
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Description

“2-(3,3-Difluorocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . The compound is a solid at room temperature and is stored in a refrigerator .


Molecular Structure Analysis

The Inchi Code for “2-(3,3-Difluorocyclobutyl)acetic acid” is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.

It is a solid at room temperature . The storage temperature is at refrigerator levels .

Scientific Research Applications

Electrochemical Properties in Organoboron Compounds

A study by Tanigawa et al. (2016) in "Electrochimica Acta" explored the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. They found that these compounds have lower oxidation potentials compared to organoboranes, indicating a significant β-effect in organoborate. This has implications for the use of similar compounds in electrochemical applications (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

Synthesis of Pinacolylboronate-Substituted Stilbenes

In the "Journal of Organometallic Chemistry," Das et al. (2015) synthesized a series of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. These compounds were used to synthesize boron-containing stilbene derivatives and resveratrol analogues, demonstrating potential applications in materials for LCD technology and neurodegenerative disease therapies (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Applications in Polymer Synthesis

Yokozawa et al. (2011) in "Macromolecular Rapid Communications" studied the polymerization of a monomer containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. They found it useful in producing polymers with narrow molecular weight distributions and high regioregularity, indicating its utility in precision polymer synthesis (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Development of Silicon-Based Drugs

Büttner et al. (2007) in "Organometallics" developed a new building block for silicon-based drugs using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound was used in synthesizing the retinoid agonist disila-bexarotene, demonstrating its potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).

Continuous Flow Synthesis of Organoboron Compounds

Fandrick et al. (2012) in "Organic Process Research & Development" described a scalable process for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives via continuous flow, indicating its importance in large-scale industrial applications (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-10(12,13)6-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWVHJFQCEWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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